4-(3-{[4-(2-aminocyclopropyl)phenyl]carbamoyl}propyl)-N-(2-aminophenyl)benzamide 4-(3-{[4-(2-aminocyclopropyl)phenyl]carbamoyl}propyl)-N-(2-aminophenyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16720682
InChI: InChI=1S/C26H28N4O2/c27-22-5-1-2-6-24(22)30-26(32)19-10-8-17(9-11-19)4-3-7-25(31)29-20-14-12-18(13-15-20)21-16-23(21)28/h1-2,5-6,8-15,21,23H,3-4,7,16,27-28H2,(H,29,31)(H,30,32)
SMILES:
Molecular Formula: C26H28N4O2
Molecular Weight: 428.5 g/mol

4-(3-{[4-(2-aminocyclopropyl)phenyl]carbamoyl}propyl)-N-(2-aminophenyl)benzamide

CAS No.:

Cat. No.: VC16720682

Molecular Formula: C26H28N4O2

Molecular Weight: 428.5 g/mol

* For research use only. Not for human or veterinary use.

4-(3-{[4-(2-aminocyclopropyl)phenyl]carbamoyl}propyl)-N-(2-aminophenyl)benzamide -

Specification

Molecular Formula C26H28N4O2
Molecular Weight 428.5 g/mol
IUPAC Name 4-[4-[4-(2-aminocyclopropyl)anilino]-4-oxobutyl]-N-(2-aminophenyl)benzamide
Standard InChI InChI=1S/C26H28N4O2/c27-22-5-1-2-6-24(22)30-26(32)19-10-8-17(9-11-19)4-3-7-25(31)29-20-14-12-18(13-15-20)21-16-23(21)28/h1-2,5-6,8-15,21,23H,3-4,7,16,27-28H2,(H,29,31)(H,30,32)
Standard InChI Key TYTLARZOLKJSJU-UHFFFAOYSA-N
Canonical SMILES C1C(C1N)C2=CC=C(C=C2)NC(=O)CCCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N

Introduction

Chemical Identity

1.1 IUPAC Name
4-[4-[4-(2-aminocyclopropyl)anilino]-4-oxobutyl]-N-(2-aminophenyl)benzamide .

1.2 Molecular Formula
C26_{26}H28_{28}N4_{4}O2_{2} .

1.3 Molecular Weight
428.5 g/mol .

1.4 Synonyms

  • CHEMBL4791172

  • SCHEMBL17073055

  • BCP30529

  • BDBM50548040

  • NSC785589 .

Structural Information

FeatureDescription
Core StructureBenzamide
Side ChainsAminocyclopropyl and aminophenyl groups
Functional GroupsAmide (-CONH-) and amine (-NH2_{2}) groups

The 3D conformer highlights the spatial arrangement of these groups, which influences its chemical reactivity and biological interactions .

Computed Descriptors

3.1 InChI (International Chemical Identifier)
InChI=1S/C26H28N4O2/c27-22-5-1-2-6-24(22)30-26(32)19-10-8-17(9-11-19)4-3-7-25(31)29-20-14-12-18(13-15-20)21-16-23(21)28/h1-2,5-6,8-15,21,23H,3-4,7,16,27-28H2,(H,29,31)(H,30,32) .

3.2 SMILES (Simplified Molecular Input Line Entry System)
C1C(C1N)C2=CC=C(C=C2)NC(=O)CCCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N .

Applications and Research Potential

The compound's structure indicates potential for biological activity:

  • Pharmacological Interest

    • The presence of both aminocyclopropyl and benzamide functional groups suggests possible interactions with enzymes or receptors.

    • Similar compounds have been studied for anti-inflammatory or enzymatic inhibition properties .

  • Molecular Docking Studies

    • Computational studies could evaluate its binding affinity to specific protein targets.

    • The compound's amide linkages provide flexibility for optimization in drug design.

  • Synthetic Applications

    • The molecule's multiple functional groups make it a candidate for further derivatization in organic synthesis.

Synthesis

Although specific synthetic pathways are not detailed in the provided data, compounds with similar structural features are often synthesized via:

  • Amide bond formation between aromatic amines and carboxylic acid derivatives.

  • Cyclopropanation reactions to introduce the cyclopropyl group.

  • Functionalization of aromatic rings using electrophilic or nucleophilic substitution.

Future Research Directions

Further studies on this compound could include:

  • Biological Activity Screening

    • Testing for anti-inflammatory, anticancer, or antimicrobial properties.

  • Structure Optimization

    • Modifying substituents to enhance solubility or target specificity.

  • Crystallographic Analysis

    • Determining precise molecular geometry to understand intermolecular interactions.

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